O-Acetyldihydrosterigmatocystin

Description

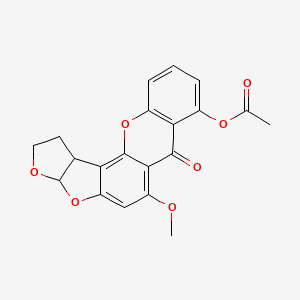

Structure

3D Structure

Properties

CAS No. |

58086-33-2 |

|---|---|

Molecular Formula |

C20H16O7 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

(11-methoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-15-yl) acetate |

InChI |

InChI=1S/C20H16O7/c1-9(21)25-11-4-3-5-12-16(11)18(22)17-13(23-2)8-14-15(19(17)26-12)10-6-7-24-20(10)27-14/h3-5,8,10,20H,6-7H2,1-2H3 |

InChI Key |

PJJWGYZJXVDGSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |

Origin of Product |

United States |

Mycological Origin and Production Pathways of O Acetyldihydrosterigmatocystin

Fungal Taxa Associated with O-Acetyldihydrosterigmatocystin Production

The production of O-Acetyldihydrosterigmatocystin is associated with fungal species known to produce sterigmatocystin (B1681140). The acetylation of dihydrosterigmatocystin (B1259337) is a modification that occurs within the broader biosynthetic pathway of sterigmatocystin-related compounds.

Aspergillus Species as Primary Producers

The genus Aspergillus is the principal group of fungi responsible for the production of sterigmatocystin and its derivatives. These fungi are ubiquitous in nature, commonly found in soil, decaying organic matter, and as contaminants in food products. wikipedia.org Several species within this genus have been identified as producers of sterigmatocystin, and by extension, are the likely producers of O-Acetyldihydrosterigmatocystin.

Aspergillus versicolor is a prominent producer of sterigmatocystin and is frequently found in damp indoor environments. wikipedia.org Its ability to thrive in such conditions makes it a significant source of this mycotoxin. Other Aspergillus species are also known to produce sterigmatocystin, indicating a widespread capability for this biosynthetic pathway within the genus.

Identification of Specific Strains and Variants

Research has focused on identifying specific strains of Aspergillus with the capacity for mycotoxin production. While the direct production of O-Acetyldihydrosterigmatocystin by specific strains is not extensively documented, studies on sterigmatocystin-producing strains provide insight into potential producers. For instance, a significant majority of Aspergillus versicolor isolates from carpet dust have been found to be toxigenic, producing sterigmatocystin in vitro. nih.gov

The following table details some Aspergillus species known for producing sterigmatocystin, which are the probable producers of O-Acetyldihydrosterigmatocystin.

| Fungal Species | Common Habitats | Reference |

| Aspergillus versicolor | Damp indoor environments, food products | wikipedia.org |

| Aspergillus flavus | Soil, decaying organic matter, crops | |

| Aspergillus nidulans | Soil, decaying organic matter |

Environmental and Cultivation Factors Influencing Fungal Production

The synthesis of mycotoxins like O-Acetyldihydrosterigmatocystin is not constitutive but is heavily influenced by the surrounding environment and the substrate on which the fungus grows. These factors can significantly alter the metabolic output of the fungus, either promoting or inhibiting the production of secondary metabolites.

Substrate-Dependent Production Variability

The composition of the growth medium or substrate is a critical determinant of mycotoxin production. The availability of specific nutrients can trigger the expression of gene clusters responsible for the biosynthesis of polyketides. For Aspergillus versicolor, the production of sterigmatocystin has been observed to be linked to the metabolism of lipids, with a decrease in lipid concentration preceding the peak production of the mycotoxin. nih.gov This suggests that the carbon source and its metabolism are directly linked to the biosynthetic pathway.

Different substrates can lead to varying yields of mycotoxins. For example, the growth of Aspergillus species on different grains or in synthetic media with controlled nutrient compositions can result in a wide range of sterigmatocystin production levels. This variability underscores the importance of the substrate in modulating the fungal metabolome.

Bioprocess Optimization for Research Scale Production

For research purposes, obtaining a consistent and high yield of O-Acetyldihydrosterigmatocystin is crucial. This is achieved through the optimization of cultivation parameters in a controlled laboratory setting. Key factors that are manipulated include the composition of the culture medium, pH, temperature, and aeration.

The cultivation of Aspergillus versicolor in a synthetic medium has been studied to understand the time course of biomass growth and sterigmatocystin production. nih.gov Such studies reveal optimal time points for harvesting the compound. For example, while the fungal mass may peak early in the cultivation period, the maximal yield of sterigmatocystin often occurs at a later stage, indicating that it is a secondary metabolite produced after the primary growth phase. nih.gov

The following table summarizes key parameters that can be optimized for the production of sterigmatocystin and its derivatives in a research setting.

| Parameter | Influence on Production |

| Nutrient Composition | The type and concentration of carbon and nitrogen sources can significantly affect mycotoxin yield. |

| pH | The pH of the culture medium can influence enzyme activity and nutrient uptake, thereby affecting secondary metabolite production. |

| Temperature | Fungal growth and enzyme kinetics are temperature-dependent, with an optimal range for mycotoxin synthesis. |

| Aeration | Oxygen availability is crucial for the growth of aerobic fungi like Aspergillus and can impact metabolic pathways. |

| Incubation Time | As a secondary metabolite, the concentration of O-Acetyldihydrosterigmatocystin is expected to be highest during the stationary phase of fungal growth. |

Elucidation of the Biosynthetic Pathway for O Acetyldihydrosterigmatocystin

Precursor Compounds and Early Pathway Intermediates

The biosynthesis of O-acetyldihydrosterigmatocystin commences with the fundamental building blocks of acetyl-CoA and malonyl-CoA. These precursors initiate a cascade of reactions to form a polyketide chain, which then undergoes a series of modifications. The initial stable intermediate in the related aflatoxin and sterigmatocystin (B1681140) pathways is norsolorinic acid, which is formed from the initial polyketide chain. From norsolorinic acid, a series of enzymatic conversions lead to the formation of key intermediates.

The general sequence of early intermediates in the broader sterigmatocystin and aflatoxin biosynthetic pathways, which provides a framework for understanding O-acetyldihydrosterigmatocystin formation, is as follows:

Acetyl-CoA and Malonyl-CoA: The primary starter and extender units for polyketide synthesis.

Norsolorinic Acid: The first stable polyketide intermediate.

Averantin

Averufin

Versiconal Hemiacetal Acetate

Versicolorin B

Versicolorin A

Demethylsterigmatocystin

Sterigmatocystin

Dihydrodemethylsterigmatocystin

Dihydrosterigmatocystin (B1259337)

From dihydrosterigmatocystin, the final step to produce O-acetyldihydrosterigmatocystin is an acetylation reaction.

Enzymatic Steps and Genetic Regulation of Biosynthesis

The biosynthesis of O-acetyldihydrosterigmatocystin is a highly regulated process involving a multitude of enzymes encoded by a dedicated gene cluster.

At the heart of the biosynthetic pathway are polyketide synthases (PKSs), large, multi-domain enzymes that construct the polyketide backbone from acetyl-CoA and malonyl-CoA. wikipedia.org These enzymes function in a manner analogous to fatty acid synthases. wikipedia.org The genes encoding the PKS and other enzymes of the pathway are typically located together in a contiguous region of the fungal chromosome, known as a biosynthetic gene cluster (BGC). nih.govdovepress.com

In the case of sterigmatocystin and aflatoxin biosynthesis, this cluster is often referred to as the "ST/AF cluster". nih.govnih.gov This cluster contains the PKS genes as well as genes encoding tailoring enzymes that modify the polyketide backbone. The expression of these genes is tightly controlled by regulatory proteins, most notably AflR, a pathway-specific transcription factor. nih.gov Overexpression of aflR can lead to increased production of the final mycotoxin products. nih.gov

Following the synthesis of the initial polyketide chain by PKS, a series of post-PKS modifications occur. nih.govresearchgate.net These modifications include oxidations, reductions, cyclizations, and, crucially for O-acetyldihydrosterigmatocystin, acetylation.

The conversion of dihydrosterigmatocystin to O-acetyldihydrosterigmatocystin is catalyzed by an acetyltransferase enzyme. This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of dihydrosterigmatocystin. The specific acetyltransferase responsible for this final step in O-acetyldihydrosterigmatocystin biosynthesis has not been as extensively characterized as other enzymes in the pathway. However, the presence of various acetylated derivatives of sterigmatocystin suggests the involvement of one or more acetyltransferases with some degree of substrate flexibility. nih.gov

Comparative Biosynthesis with Related Aflatoxin and Sterigmatocystin Pathways

The biosynthetic pathway of O-acetyldihydrosterigmatocystin is intimately linked to those of sterigmatocystin and the highly carcinogenic aflatoxins. nih.govresearchgate.net Sterigmatocystin is the penultimate precursor in the biosynthesis of aflatoxin B1. wikipedia.org The pathway to sterigmatocystin is shared among many fungal species, but only some, like certain strains of Aspergillus flavus and Aspergillus parasiticus, possess the genetic machinery to convert sterigmatocystin into aflatoxins. mdpi.comresearchgate.net

The key divergence point lies in the enzymes that act upon sterigmatocystin and its dihydro- derivative. In aflatoxin-producing fungi, two key O-methyltransferases, OmtA and OmtB, are responsible for the conversion of sterigmatocystin to O-methylsterigmatocystin and ultimately to aflatoxin B1. mdpi.com Fungi that produce sterigmatocystin as their final product, such as Aspergillus nidulans, lack the genes encoding these specific O-methyltransferases. mdpi.commdpi.com

The formation of O-acetyldihydrosterigmatocystin represents another branch from the central pathway. Instead of methylation, dihydrosterigmatocystin undergoes acetylation. The production of O-acetyldihydrosterigmatocystin versus other related compounds is therefore determined by the specific enzymatic capabilities of the producing organism.

Pathway Engineering and Biotechnological Interventions for Research

The understanding of the biosynthetic pathway of O-acetyldihydrosterigmatocystin and related mycotoxins has opened avenues for pathway engineering and biotechnological research. nih.govyoutube.com By manipulating the genes within the biosynthetic cluster, researchers can elucidate the function of individual enzymes and potentially control the production of these toxic compounds.

Key areas of research include:

Gene Knockout and Overexpression: Deleting or overexpressing specific genes in the pathway can help to confirm their function and identify bottlenecks in production. For example, knocking out the gene for a specific tailoring enzyme can lead to the accumulation of its substrate, aiding in the characterization of the pathway.

Heterologous Expression: Expressing genes from the O-acetyldihydrosterigmatocystin pathway in a different host organism can allow for the study of individual enzymes in a more controlled environment.

Promoter Engineering: Modifying the promoter regions of the biosynthetic genes can be used to control the level of gene expression and, consequently, the production of the final compound. nih.gov

Directed Evolution: This technique can be used to alter the substrate specificity of enzymes in the pathway, potentially leading to the production of novel, less toxic compounds.

These biotechnological approaches are not only valuable for fundamental research into mycotoxin biosynthesis but also hold promise for developing strategies to reduce mycotoxin contamination in food and agricultural products.

Mechanistic Investigations of O Acetyldihydrosterigmatocystin S Biological Activities

Interactions with Cellular Macromolecules

DNA-Attacking Capabilities and Genotoxicity Mechanisms

There is currently no specific data available in peer-reviewed literature detailing the DNA-attacking capabilities or the precise genotoxicity mechanisms of O-Acetyldihydrosterigmatocystin. Research has historically focused on its precursor, sterigmatocystin (B1681140), which is known to be a potent genotoxic agent. However, the structural modifications in O-Acetyldihydrosterigmatocystin, namely the acetylation of a hydroxyl group and the saturation of a double bond in the furan (B31954) ring system, would likely alter its reactivity towards DNA. Without experimental evidence, any discussion of its genotoxic potential remains speculative.

DNA Adduct Formation and Repair Pathway Modulation

The formation of DNA adducts is a critical initial step in the carcinogenic process for many mycotoxins. Sterigmatocystin is known to form DNA adducts following metabolic activation. However, no studies have been published that specifically identify or characterize DNA adducts formed by O-Acetyldihydrosterigmatocystin. Similarly, there is no information regarding its potential to modulate DNA repair pathways.

Impact on Gene Expression and Transcriptional Regulation

The effect of O-Acetyldihydrosterigmatocystin on gene expression and transcriptional regulation is another area lacking scientific investigation. While studies on other mycotoxins have demonstrated significant alterations in the expression of genes involved in stress responses, cell cycle control, and apoptosis, similar data for O-Acetyldihydrosterigmatocystin is absent.

Cellular Response Mechanisms

Induction of Oxidative Stress Pathways

Oxidative stress is a common mechanism of toxicity for many xenobiotics. It involves the excessive production of reactive oxygen species (ROS) that can damage cellular components, including lipids, proteins, and DNA. While the parent compound sterigmatocystin has been shown to induce oxidative stress, no studies have specifically investigated whether O-Acetyldihydrosterigmatocystin exposure leads to a similar response.

Modulation of Cellular Signaling Cascades

The interaction of mycotoxins with cellular signaling cascades can lead to a variety of adverse cellular effects, including apoptosis, inflammation, and altered cell proliferation. There is no available research on how O-Acetyldihydrosterigmatocystin might modulate key signaling pathways such as MAP kinase, PI3K/Akt, or NF-κB pathways.

Effects on Cell Cycle Progression and Apoptotic Pathways

Currently, there is a notable absence of specific studies investigating the direct effects of O-acetyldihydrosterigmatocystin on cell cycle progression and apoptotic pathways. However, the well-documented activities of its precursor, sterigmatocystin, offer a framework for postulating potential mechanisms. Sterigmatocystin has been shown to induce cell cycle arrest and trigger apoptosis in various cell lines. The structural modifications that differentiate O-acetyldihydrosterigmatocystin from STC, namely the acetylation of the hydroxyl group and the saturation of the furan ring, would likely alter its interaction with cellular targets, thereby modulating its impact on these fundamental cellular processes. Further research is imperative to elucidate the precise effects of O-acetyldihydrosterigmatocystin on the expression of key cell cycle regulators, such as cyclins and cyclin-dependent kinases, and on the activation of caspases and other apoptotic markers.

Comparative Mechanistic Studies with Structurally Related Mycotoxins

Comparative studies of mycotoxins sharing a similar structural backbone are crucial for predicting the biological activities of lesser-studied derivatives like O-acetyldihydrosterigmatocystin. The toxicity and biological effects of sterigmatocystin and its analogues are intricately linked to their chemical structures, particularly the unsaturated Δ¹,²-furobenzofuran system and the positioning of methoxy (B1213986) and hydroxy groups on the xanthone (B1684191) ring. oup.com

Sterigmatocystin (STC) and the highly potent carcinogen aflatoxin B1 (AFB1) share a biosynthetic pathway, with STC being the penultimate precursor to AFB1. nih.gov Both mycotoxins require metabolic activation by cytochrome P450 enzymes to form reactive epoxides that can bind to DNA, primarily at guanine (B1146940) residues, leading to genotoxicity. nih.govmdpi.com Despite their structural similarities, particularly in the furofuran motif responsible for their biological activity, they exhibit different potencies. mdpi.com Historically, STC has been considered about one-tenth as mutagenic as AFB1. nih.gov However, recent studies using different bioassays, such as the zebrafish embryo microinjection method, have suggested that activated STC can be more toxic than activated AFB1, highlighting the complexity of comparing mycotoxin potencies across different biological systems. nih.gov

The cytotoxicity of STC derivatives is also a subject of investigation. For instance, 5-methoxysterigmatocystin (B1234570) has been found to be approximately 10-fold more cytotoxic to both HepG2 and A549 cells than STC itself. mdpi.com This increased cytotoxicity is hypothesized to be due to the additional methoxy group, which may enhance the compound's bioavailability. mdpi.com

Emerging Research Areas and Future Directions in O Acetyldihydrosterigmatocystin Studies

Integrative Omics Approaches in Mycotoxin Research

The advent of high-throughput "omics" technologies has revolutionized mycotoxin research, providing a holistic view of the biological processes involved in their production and effects. nih.govresearchgate.net These approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to investigate O-acetyldihydrosterigmatocystin, moving beyond targeted analysis to a systems-level understanding. mdpi.com

Integrative omics allows researchers to connect the genetic blueprint of a producing fungus with its functional expression of proteins and subsequent metabolite profile. rsc.org For instance, genomics can identify the biosynthetic gene clusters (BGCs) responsible for the sterigmatocystin (B1681140) pathway, which could be interrogated to understand the specific enzymatic steps leading to the formation of O-acetyldihydrosterigmatocystin. researchgate.net Transcriptomics, the study of all RNA molecules, can then reveal which of these genes are actively expressed under different environmental conditions, offering clues about the regulation of its production. nih.govrsc.org

Proteomics, the large-scale study of proteins, can identify the specific enzymes (e.g., acetyltransferases) that are active during the production of O-acetyldihydrosterigmatocystin. mdpi.com Metabolomics, which analyzes the complete set of small-molecule metabolites, is crucial for detecting and quantifying not just O-acetyldihydrosterigmatocystin but also its precursors and other related compounds in a single analysis. nih.govmdpi.com Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a key analytical tool in this context, enabling the identification of both known and previously unknown metabolites. nih.govmdpi.com

Table 1: Applications of Omics Technologies in Mycotoxin Research

| Omics Technology | Description | Potential Application for O-Acetyldihydrosterigmatocystin Research |

|---|---|---|

| Genomics | Study of the complete set of DNA (genome) of an organism. newfoodmagazine.com | Identifying the biosynthetic gene cluster for the sterigmatocystin pathway and the specific genes involved in the acetylation and hydrogenation steps. researchgate.net |

| Transcriptomics | Study of the complete set of RNA transcripts produced by an organism under specific conditions. nih.govrsc.org | Determining the environmental or developmental conditions that trigger the expression of genes responsible for O-acetyldihydrosterigmatocystin synthesis. |

| Proteomics | Large-scale study of proteins, their structures, and functions. mdpi.com | Identifying and characterizing the specific enzymes (e.g., acetyltransferases, reductases) that catalyze the formation of O-acetyldihydrosterigmatocystin from its precursors. mdpi.com |

| Metabolomics | Comprehensive analysis of all metabolites in a biological sample. nih.govmdpi.com | Detecting and quantifying O-acetyldihydrosterigmatocystin and related metabolites in fungal cultures or contaminated matrices, and discovering novel derivatives. mdpi.com |

| Integrative Omics | Combination of multiple omics datasets to gain a holistic understanding of a biological system. nih.govresearchgate.net | Creating a comprehensive model of O-acetyldihydrosterigmatocystin biosynthesis, its regulation, and its relationship with the overall fungal metabolism and toxicity. rsc.org |

Advanced Computational Modeling for Mechanistic Prediction

Computational modeling has become an indispensable tool in modern toxicology and mycotoxin research, offering predictive insights that can guide and refine experimental work. Advanced computational approaches, including machine learning and mechanistic modeling, hold significant potential for understanding O-acetyldihydrosterigmatocystin.

Mechanistic models can be used to predict the occurrence of mycotoxins based on environmental data. wur.nlbrill.com For example, models like AFLA-maize have been developed to predict aflatoxin contamination by integrating weather data with knowledge of fungal biology. wur.nlnih.gov Similar models could be developed for the fungi that produce sterigmatocystin and its derivatives, incorporating factors that may favor the specific enzymatic reactions leading to O-acetyldihydrosterigmatocystin.

At the molecular level, computational chemistry methods such as quantum mechanics (QM) and molecular mechanics (MM) can be employed to study the enzymatic reactions involved in mycotoxin biosynthesis and degradation. nih.gov These techniques can elucidate the step-by-step mechanism of how a precursor molecule is converted into O-acetyldihydrosterigmatocystin, providing insights into the enzyme's active site and the chemical feasibility of the reaction. This understanding is crucial for predicting the compound's stability and potential interactions with biological macromolecules.

Furthermore, machine learning algorithms, particularly deep neural networks (DNNs), are being trained on large datasets to predict mycotoxin contamination with high accuracy. nih.gov By integrating data on weather, cropping systems, and fungal genetics, these models can forecast the risk of contamination, potentially including specific mycotoxin profiles. nih.govmdpi.com As more data on O-acetyldihydrosterigmatocystin becomes available, such models could be trained to predict its formation. These computational tools can also be used to predict the toxicological properties of the molecule, helping to prioritize experimental studies and risk assessment efforts.

Development of Novel Biotechnological Tools for Research

Advances in biotechnology are providing new tools for the detection, study, and potential control of mycotoxins. newfoodmagazine.com These innovations are directly applicable to future research on O-acetyldihydrosterigmatocystin.

One key area is the development of novel biosensors for rapid and sensitive mycotoxin detection. usda.gov Research is ongoing to create antibodies and synthetic antibody-mimics that can specifically bind to mycotoxins, which can then be integrated into various sensor platforms. usda.gov Developing specific antibodies for O-acetyldihydrosterigmatocystin would enable the creation of rapid tests for its detection in food and feed samples, similar to those available for other major mycotoxins.

Genetic engineering offers powerful tools for studying mycotoxin biosynthesis. Techniques like gene silencing or knockout can be used to modify the biosynthetic pathway in the producing fungus. researchgate.net For example, by targeting the gene encoding a putative acetyltransferase, researchers could confirm its role in the formation of O-acetyldihydrosterigmatocystin. Such engineered fungal strains are invaluable for definitively identifying the function of specific genes and enzymes. researchgate.net

Furthermore, biotechnology is being harnessed to develop strategies for mycotoxin control. This includes the use of biocontrol agents—microorganisms that can inhibit the growth of mycotoxigenic fungi or degrade the toxins they produce. nih.gov Enzymes capable of detoxifying mycotoxins are also a major focus of research. nih.govnih.gov Identifying or engineering enzymes that can specifically degrade or modify O-acetyldihydrosterigmatocystin could lead to novel detoxification strategies for contaminated commodities. The exploration of plant-derived compounds that can inhibit mycotoxin synthesis also represents a promising, eco-friendly approach. mdpi.com

Q & A

Q. What analytical techniques are most effective for characterizing O-Acetyldihydrosterigmatocystin, and how should they be validated?

Answer: Characterization typically employs spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, ensure deuterated solvents are used to avoid interference, and compare spectral data with established databases or prior literature. HRMS requires calibration with internal standards (e.g., sodium formate) to confirm molecular ion peaks. Validation involves reproducibility across multiple runs and cross-referencing with synthetic standards . Purity assessments via HPLC should include retention time matching and spiking experiments to confirm identity .

Q. What are the primary challenges in synthesizing O-Acetyldihydrosterigmatocystin, and how can purity be ensured?

Answer: Key challenges include regioselective acetylation and stability of intermediates. Use anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield. Purity is validated using melting point analysis, TLC (Rf comparison), and HPLC with UV detection at λmax ≈ 280 nm. Reproducibility requires strict adherence to reaction stoichiometry and temperature controls .

Q. How should researchers design experiments to study the environmental stability of O-Acetyldihydrosterigmatocystin?

Answer: Conduct accelerated stability studies under varying pH, temperature, and UV exposure. Use controlled environmental chambers to simulate conditions (e.g., 40°C/75% RH for thermal stability). Quantify degradation products via LC-MS and compare with authentic standards. Include negative controls (e.g., solvent-only samples) to distinguish abiotic vs. biotic degradation. Statistical analysis (e.g., ANOVA) should assess significance of degradation rates .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for O-Acetyldihydrosterigmatocystin be resolved?

Answer: Contradictions often arise from variability in assay conditions (e.g., cell line selection, solvent carriers). Standardize protocols using guidelines like OECD 423 for toxicity assays. Validate bioactivity via orthogonal methods: e.g., combine cell viability assays (MTT) with enzymatic inhibition studies. Perform meta-analyses of published data to identify outliers, and conduct dose-response curves to confirm EC50/IC50 values. Transparent reporting of raw data and error margins (e.g., ±SEM) is critical .

Q. What methodologies are recommended for elucidating the metabolic pathways of O-Acetyldihydrosterigmatocystin in mammalian systems?

Answer: Use isotope-labeled analogs (e.g., ¹⁴C-acetyl group) for tracer studies in hepatocyte cultures. Analyze metabolites via UPLC-QTOF-MS with fragmentation patterns matched to spectral libraries. In silico tools (e.g., Meteor Nexus) predict Phase I/II metabolites, which are then validated experimentally. Compare metabolic profiles across species (e.g., murine vs. human microsomes) to assess translational relevance. Include cytochrome P450 inhibition assays to identify key enzymes involved .

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Answer: Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability, protein binding). Conduct pharmacokinetic profiling (e.g., AUC, Cmax) in rodent models using LC-MS/MS. Correlate in vitro IC50 values with plasma concentrations in vivo. Use 3D cell cultures or organoids to better mimic tissue complexity. Statistical modeling (e.g., Bayesian hierarchical models) can integrate multi-model data while accounting for variability .

Q. What strategies are effective for resolving structural ambiguities in O-Acetyldihydrosterigmatocystin derivatives?

Answer: Employ X-ray crystallography for unambiguous structural determination, ensuring crystal quality via slow vapor diffusion. For non-crystallizable compounds, use NOESY/ROESY NMR to confirm stereochemistry. Computational methods (e.g., DFT calculations) predict stable conformers, which are compared with experimental data. Collaborative validation with independent labs reduces bias .

Methodological Considerations

- Data Presentation : Raw datasets (e.g., NMR spectra, chromatograms) should be archived in supplementary materials with metadata (e.g., instrument parameters, software versions) .

- Reproducibility : Detailed experimental protocols must include reagent lot numbers, equipment calibration dates, and statistical codes (e.g., R/Python scripts) .

- Ethical Compliance : For studies involving biological samples, adhere to institutional review board (IRB) guidelines, including informed consent and data anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.